molecular formula C6H13NO B13882603 3-Amino-4-methylcyclopentan-1-ol

3-Amino-4-methylcyclopentan-1-ol

Cat. No.: B13882603
M. Wt: 115.17 g/mol
InChI Key: WWEDFHAIBZNGMK-UHFFFAOYSA-N
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Description

3-Amino-4-methylcyclopentan-1-ol is an organic compound with the molecular formula C6H13NO It is a cyclopentane derivative with an amino group at the third position and a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-Amino-4-methylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in THF.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Amino-4-methylcyclopentanone.

    Reduction: 3-Amino-4-methylcyclopentane.

    Substitution: Various substituted cyclopentane derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-4-methylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of specialized materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methylcyclopentan-1-ol
  • 4-Amino-3-methylcyclopentan-1-ol
  • 3-Hydroxy-4-methylcyclopentan-1-amine

Uniqueness

3-Amino-4-methylcyclopentan-1-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-amino-4-methylcyclopentan-1-ol

InChI

InChI=1S/C6H13NO/c1-4-2-5(8)3-6(4)7/h4-6,8H,2-3,7H2,1H3

InChI Key

WWEDFHAIBZNGMK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1N)O

Origin of Product

United States

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